molecular formula C29H41B B1282073 2-Bromo-9,9-dioctyl-9H-fluorene CAS No. 302554-80-9

2-Bromo-9,9-dioctyl-9H-fluorene

Cat. No. B1282073
M. Wt: 469.5 g/mol
InChI Key: ITVGRPGDCPNGHZ-UHFFFAOYSA-N
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Patent
US07057009B2

Procedure details

n-BuLi (2.5 M in hexane, 12.0 mL, 30.0 mmol) is slowly added to a solution of 2-bromo-9,9-bis(n-octyl)fluorene (12.0 g, 25.6 mmol) in anhydrous THF (50 mL) at −78° C. At this temperature, the reaction mixture is stirred for 1 h before adding tri-iso-propyl borate (9.0 mL, 7.34 g, 39.0 mmol). The resulting mixture is then warmed to room temperature, stirred overnight followed by quenching with 100 mL HCl (2.0 M), and poured into a large amount of water. After extraction with ethyl ether three times, the organic portions are washed with brine before drying over anhydrous MgSO4. Solid residues collected by evaporating off the solvent are purified by column chromatography on silica gel with petroleum ether/ethyl acetate (2:1) to yield 9,9-bis(n-octyl)fluoren-2-yl-boronic acid (2a) as a white solid (10.0 g, 89%).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:19]=[CH:18][C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])([CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:9]=2[CH:8]=1.[B:36](OC(C)C)([O:41]C(C)C)[O:37]C(C)C>C1COCC1>[CH2:20]([C:10]1([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[C:9]2[CH:8]=[C:7]([B:36]([OH:41])[OH:37])[CH:19]=[CH:18][C:17]=2[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=CC=C3C2C=C1)(CCCCCCCC)CCCCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
At this temperature, the reaction mixture is stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
by quenching with 100 mL HCl (2.0 M)
ADDITION
Type
ADDITION
Details
poured into a large amount of water
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl ether three times
WASH
Type
WASH
Details
the organic portions are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Solid residues collected
CUSTOM
Type
CUSTOM
Details
by evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
are purified by column chromatography on silica gel with petroleum ether/ethyl acetate (2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC(=CC12)B(O)O)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.